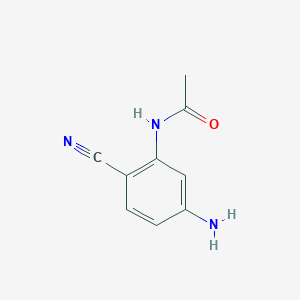

![molecular formula C14H25ClN2O2 B2701959 Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride CAS No. 2416243-29-1](/img/structure/B2701959.png)

Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride is a chemical compound with the CAS Number: 2416243-29-1 . It has a molecular weight of 288.82 . The IUPAC name for this compound is tert-butyl decahydro-5,8-epiminoquinoline-9-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O2.ClH/c1-14(2,3)18-13(17)16-10-6-7-11(16)12-9(10)5-4-8-15-12;/h9-12,15H,4-8H2,1-3H3;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Structural Modification : One study describes the synthesis and structural modification of similar tert-butyl ester compounds. For example, Vorona et al. (2007) conducted a reaction with the Vilsmeier reagent, introducing an N,N-dimethylaminomethylene group at a specific position in the compound's structure. Such modifications often aim to explore chemical reactivity or enhance certain properties like solubility or stability (Vorona et al., 2007).

Reactivity and Formation of Novel Compounds : Toda, Yoshioka, and Kawada (1978) investigated the cycloaddition reactions of similar tert-butyl compounds, leading to the formation of new and highly strained unsaturated propellanes. These types of studies contribute to our understanding of chemical reactivity and the potential for creating novel organic compounds (Toda, Yoshioka, & Kawada, 1978).

Catalysis and Enzymatic Activities : Research by Mal et al. (2015) on an undecametallic iron(III) complex, which includes a tert-butyl group, revealed its effectiveness as a catalyst in the oxidation of certain compounds, mimicking enzymatic reaction kinetics. This highlights the potential use of such compounds in catalysis and as models for enzymatic processes (Mal et al., 2015).

Development of Reagents : A study by Yamada et al. (2016) presented the development of a new tert-butylating reagent, demonstrating the role of tert-butyl groups in the creation of useful reagents for chemical syntheses. These reagents are valuable in various organic transformations (Yamada et al., 2016).

Application in Material Science and Drug Delivery : Guchhait et al. (2021) explored the use of tripeptide-based hydrogelators containing tert-butyl groups for the entrapment and release of Vitamin B12 and Doxorubicin. This research points towards potential applications in drug delivery systems and material science (Guchhait et al., 2021).

Propiedades

IUPAC Name |

tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2.ClH/c1-14(2,3)18-13(17)16-10-6-7-11(16)12-9(10)5-4-8-15-12;/h9-12,15H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRCFTIIUQQWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C3C2CCCN3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2,3'-bipyridine]-4-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)

![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)

![3-{[(4-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2701882.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2701884.png)

![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2701888.png)

![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2701890.png)

![2-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2701895.png)

![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B2701896.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2701898.png)

![3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2701899.png)